Positional Isomer Purity: Regiochemical Discrimination Prevents 4‑Substituted Impurity Carry‑Through
The target compound is the 3‑substituted piperidine regioisomer (CAS 672323-13-6). The closest procurement risk is accidental substitution with the 4‑substituted regioisomer, Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7), which is commercially available under near‑identical nomenclature . The target compound is supplied at a minimum purity specification of 95%, as verified by supplier certificate of analysis . Any residual 4‑substituted isomer in a synthetic intermediate would be carried through to the final drug substance, creating a confounding variable in structure‑activity relationship (SAR) studies and potentially invalidating patent claims that explicitly recite 3‑substituted piperidines for Cbl‑b and DPP‑IV inhibition [1].
| Evidence Dimension | Regiochemical identity and purity specification |
|---|---|
| Target Compound Data | Minimum purity: 95% (CAS 672323-13-6) |
| Comparator Or Baseline | Positional isomer (CAS 167414-75-7) with no published purity specification relative to the 3‑substituted form |
| Quantified Difference | Not quantifiable from existing literature; the risk is binary (correct vs. incorrect regioisomer) |
| Conditions | Procurement specification; implied HPLC/LCMS identity confirmation |
Why This Matters
Confirms that the purchased compound meets the identity requirement for 3‑substituted piperidine‑based synthetic routes; using the 4‑isomer introduces a known patent‑breaking impurity.
- [1] Sands AT, Bence NF, Zapf CW. 3‑substituted piperidine compounds for Cbl‑b inhibition, and use thereof. US Patent 11,464,802 B2, 2022. View Source
